4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile
Description
4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile (CAS: 124598-28-3) is a heterocyclic pyrimidine derivative with the molecular formula C₁₂H₈ClN₃S and a molecular weight of 261.73 g/mol . Its structure features a pyrimidine core substituted with a chlorine atom at position 4, a methylsulfanyl group at position 2, a phenyl group at position 6, and a nitrile group at position 5 (Figure 1). This compound is commercially available through suppliers like SynQuest Laboratories and Matrix Scientific, with prices ranging from $90/mg to $447/g, reflecting its specialized synthetic complexity .
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c1-17-12-15-10(8-5-3-2-4-6-8)9(7-14)11(13)16-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAAEHFEWBIHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
α-Cyano Ketone-Based Cyclocondensation
Cyclocondensation of α-cyano ketones with thiourea or urea derivatives remains a cornerstone for constructing the pyrimidine core. Val et al. demonstrated that benzoyl acetonitrile reacts with aryl aldehydes and guanidine in dimethylformamide (DMF) under sodium carbonate catalysis at 120°C, yielding 2-amino-4,6-diphenylpyrimidine-5-carbonitrile derivatives. Although this method primarily targets amino-substituted analogs, modifying the aldehyde and nucleophile (e.g., using methylsulfanyl-containing reagents) could direct synthesis toward 4-chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile. Microwave irradiation further enhances reaction efficiency, achieving yields up to 90% at 600 watts.
Three-Component Reactions with Malononitrile
A one-pot, three-component reaction involving aromatic aldehydes, malononitrile, and thiourea/urea catalyzed by phosphorus pentoxide (P2O5) in ethanol under reflux provides a scalable route to 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidines. While the reported products lack the chloro and methylsulfanyl substituents, substituting aldehydes with 4-chlorobenzaldehyde and introducing methylsulfanyl precursors during cyclization could adapt this method. Reaction times range from 1–2.5 hours, with yields spanning 80–92%.
Substitution Reactions for Functional Group Introduction
Chloro-to-Methylsulfanyl Nucleophilic Substitution
A pivotal step in synthesizing 4-chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile involves substituting a chloro group with a methylsulfanyl moiety. Journal of Heterocyclic Chemistry (1988) details the preparation of 4-chloro-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile (CAS 118996-61-5) via nucleophilic displacement using sodium thiomethoxide. Adapting this protocol for positional isomerism—replacing the 6-chloro with a 2-chloro precursor—would enable targeted synthesis. Reaction conditions typically require anhydrous solvents (e.g., tetrahydrofuran) and temperatures of 60–80°C, achieving moderate-to-high yields.
Hydrazine-Mediated Functionalization
Morsy et al. reported hydrazine hydrate’s role in modifying chloro-substituted pyrimidinecarbonitriles. Treating 4-chloro-2-(6-methyl-2-oxo-2H-chromen-4-yl-methylthio)-6-phenylpyrimidine-5-carbonitrile with hydrazine hydrate for 8 hours facilitates chloro displacement, though the methylsulfanyl group’s stability under these conditions requires verification.
Microwave-Assisted Synthesis Enhancements
Microwave irradiation significantly accelerates pyrimidinecarbonitrile synthesis while improving yields. Ghasemzadeh et al. observed that reacting malononitrile, aldehydes, and urea with ammonium chloride under microwave irradiation (150–750 watts) reduces reaction times from hours to minutes. Applying this technique to chloro- and methylsulfanyl-containing precursors could streamline 4-chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile production, with yields potentially exceeding 85% under optimized power settings.
Catalytic Methods and Reagent Optimization
Phosphorus Pentoxide Catalysis
The Bentham Open protocol employing P2O5 in ethanol under reflux demonstrates exceptional efficiency for three-component syntheses. Substituting thiourea with methylsulfanyl donors (e.g., methylthiol) and 4-chlorobenzaldehyde may direct product formation toward the target compound. Catalytic P2O5 facilitates rapid Knoevenagel condensation and cyclization, completing reactions within 1–2.5 hours.
Base-Mediated Reactions
Jang et al. utilized pyridine as a base to condense benzoyl acetonitrile with 4-chlorobenzaldehyde and methylsulfanyl precursors, yielding 2-(4-chlorophenyl)-4,6-diphenylpyrimidine-5-carbonitrile. Modifying the aldehyde and optimizing base strength (e.g., using triethylamine) could enhance regioselectivity for the 2-methylsulfanyl isomer.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is primarily utilized as a building block in the synthesis of pharmaceutical agents. Its derivatives are investigated for their potential to inhibit various kinase enzymes that play critical roles in disease pathways, including cancer and inflammatory diseases.
Organic Synthesis
This compound serves as an intermediate in synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for diverse chemical reactivity, making it a valuable precursor in organic synthesis .
Biological Studies
Research has shown that derivatives of 4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile exhibit various biological activities, including:
- Anti-inflammatory Properties : Some derivatives have been studied for their potential to reduce inflammation through the inhibition of specific pathways.
- Anticancer Activity : Several studies have demonstrated that certain derivatives can induce apoptosis in cancer cells or inhibit their growth by targeting critical metabolic pathways .
Case Study 1: Anticancer Activity
A study conducted on various derivatives of 4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile demonstrated significant anticancer properties against several cell lines. The effectiveness was measured using the GI50 metric, indicating that some derivatives exhibited potent inhibition of cell growth at low concentrations (e.g., GI50 values around 38 nM) against specific cancer types .
Case Study 2: Inhibition of Kinase Activity
In another research project, derivatives were tested for their ability to inhibit kinase enzymes involved in signal transduction pathways associated with cancer progression. The results indicated that certain compounds could effectively block these pathways, thereby reducing tumor growth in vitro .
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural analogs, highlighting substituent differences and molecular properties:
Key Observations:
- Steric Hindrance : Bulkier substituents like pyridinyl (2-C₅H₄N) reduce accessibility to the nitrile group at position 5, impacting further functionalization .
- Lipophilicity : The introduction of methoxy (C₆H₄OMe) or chlorophenyl (C₆H₄Cl) groups increases molecular weight and lipophilicity, which may improve membrane permeability in biological applications .
Biological Activity
4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile (CAS Number: 124598-28-3) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including its mechanism of action, efficacy against various pathogens, and cytotoxicity profiles.
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C12H8ClN3S
- Molecular Weight : 261.73 g/mol
- IUPAC Name : 4-chloro-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
- SMILES Notation : CSc1nc(Cl)c(C#N)c(n1)c2ccccc2
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of 4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile against various bacterial strains. The compound was tested against both gram-positive and gram-negative bacteria, with a particular focus on its activity against Staphylococcus aureus and Escherichia coli.
Efficacy Against Bacteria
In a comparative study, the compound exhibited significant antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Methicillin-resistant S. aureus (MRSA) | 8 µg/mL |
| Escherichia coli | 32 µg/mL |
These results suggest that the compound possesses comparable efficacy to clinically used antibiotics such as ampicillin and vancomycin, particularly against resistant strains like MRSA .
Anticancer Activity
The anticancer potential of 4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile was assessed using the National Cancer Institute's (NCI) 60 cancer cell line screening protocol. The compound was tested at a concentration of 10 µM.
Results from NCI Screening
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 (Leukemia) | 92.48 |
| CCRF-CEM (Leukemia) | 92.77 |
| K-562 (Leukemia) | 92.90 |
| SF-539 (CNS) | 92.74 |
The mean growth inhibition across all tested lines was approximately 104.68%, indicating low to moderate activity against cancer cells . Further analysis revealed that while some lines showed significant resistance, others exhibited notable sensitivity, suggesting a selective action mechanism that warrants deeper investigation.
Cytotoxicity Profile
Cytotoxicity assays were performed on primary mammalian cell lines to evaluate the safety profile of the compound. The results indicated that while there was some degree of cytotoxicity, it was significantly lower than that observed in cancer cell lines.
Cytotoxicity Results
| Cell Line | Cytotoxicity (IC50) |
|---|---|
| Primary Porcine Macrophages | >100 µM |
These findings suggest that the compound may have a favorable therapeutic index, making it a candidate for further development in antimicrobial and anticancer therapies .
Q & A
Advanced Question
- Assay design : Use broth microdilution (CLSI guidelines) to determine Minimum Inhibitory Concentrations (MICs) .
- Controls : Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO) to validate results.
- Cytotoxicity testing : Assess mammalian cell viability (e.g., via MTT assay) to rule off-target effects .
Key Finding : Derivatives of this compound showed selective toxicity, with IC₅₀ > 100 µM for human cells but MIC = 16 µM for bacterial strains .
How can researchers address low yields in the synthesis of analogues via nucleophilic substitution at the 4-chloro position?
Advanced Question
Common pitfalls and solutions:
- Poor leaving group activation : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .
- Competing side reactions : Add catalytic KI (via Finkelstein conditions) to enhance Cl⁻ displacement .
- Purification challenges : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate pure products .
What computational tools are recommended for predicting the bioactivity of derivatives, and how reliable are these models?
Advanced Question
- Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding affinities to targets like DHFR or kinases .
- QSAR models : Use Gaussian-based descriptors (HOMO-LUMO, dipole moments) to correlate electronic properties with bioactivity .
- Validation : Cross-check predictions with in vitro assays; reported R² values for QSAR models exceed 0.85 in validated studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
